N-(2,4-Dihydroxypyridin-3-YL)acetamide

Übersicht

Beschreibung

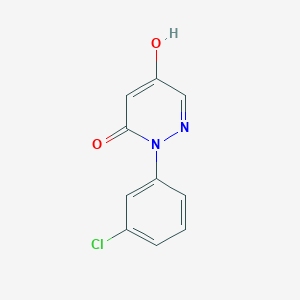

“N-(2,4-Dihydroxypyridin-3-YL)acetamide” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 .

Molecular Structure Analysis

“N-(2,4-Dihydroxypyridin-3-YL)acetamide” contains a total of 20 bonds, including 12 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 2 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

“N-(2,4-Dihydroxypyridin-3-YL)acetamide” has a predicted boiling point of 441.6±45.0 °C and a predicted density of 1.40±0.1 g/cm3 . Its pKa is predicted to be 4.50±1.00 .Wissenschaftliche Forschungsanwendungen

1. Synthesis, Structure, and Conformational Analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide

- Summary of Application : This compound was synthesized as part of a study into the properties of 6-methyluracil derivatives, which are widespread in nature and used in organic synthesis . The introduction of thietane and amide groups into the 6-methyluracil molecule was expected to increase the spectrum of biological activity of the obtained derivatives .

- Methods of Application : The target compound was synthesized in two steps. Initially, the intermediate 6-methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran. The reaction of this derivative with N-(2,6-dichlorophenyl)-2-chloroacetamide gave the final acetamide .

- Results or Outcomes : The structure of the final acetamide was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .

2. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives

- Summary of Application : A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .

- Methods of Application : The compounds were synthesized and then tested for their cytotoxicity against human cancer cell lines .

- Results or Outcomes : The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide was a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .

3. Effects of Synthesized 3-Cyano-N-Pyridinyl Acetamide Derivatives on Wound Healing

- Summary of Application : This study presents the positive effects of synthesized novel 3-cyano-N-pyridinyl acetamide derivatives on the wound healing process . The work also analyzes their putative action mechanism related to decreased lipid peroxidation and increased antioxidant effects of 3-cyano-N-pyridinyl acetamide derivatives during the wound healing process .

- Methods of Application : The 3-cyano-N-pyrdinyl acetamide derivatives were applied topically to the wounds once a day for 7 days .

- Results or Outcomes : The application of these three different substances increased the nitric oxide levels compared to the untreated group. The wound tissue glutathione level of the group treated with N-(3-cyano-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydraquinolin-2-yl)acetamide was found to be higher than the other groups. 3-Cyano-N-pyridinyl acetamide derivatives effectively reduced tissue lipid peroxidation. Moreover, these substances significantly accelerated wound closure compared to the untreated group .

4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis

- Summary of Application : The title compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)-acetamide, is a heterocyclic amide derivative formed from 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

- Methods of Application : The compound was synthesized in a N-acylation reaction .

- Results or Outcomes : The crystal structure of the compound was determined and analyzed .

5. Biological Potential of Indole Derivatives

- Summary of Application : Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .

- Results or Outcomes : The results have revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

6. Anti-Tubercular Agents

- Summary of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Eigenschaften

IUPAC Name |

N-(4-hydroxy-2-oxo-1H-pyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4(10)9-6-5(11)2-3-8-7(6)12/h2-3H,1H3,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIMVTDBOKGEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217168 | |

| Record name | N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dihydroxypyridin-3-YL)acetamide | |

CAS RN |

887571-16-6 | |

| Record name | N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1395460.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)

![4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B1395474.png)